![molecular formula C10H11Cl2N3O2 B2859881 [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2228695-95-0](/img/structure/B2859881.png)
[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Overview
Description
“[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a compound that has been studied for its potential as an oral drug candidate . It has been found to have remarkable dose-dependent anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Synthesis Analysis
The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-oxadiazol ring attached to a chlorophenoxy group and a methanamine group . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis
The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which include structures similar to [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, possess significant antimicrobial properties. For example, the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety showed potent activity against various Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans and Aspergillus niger (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Polymer Synthesis
Another study explored the synthesis of blue light-emitting polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring in the side chain. This research highlights the utility of 1,3,4-oxadiazole derivatives in developing materials with desirable optical properties, such as high fluorescence quantum yield in the blue region, indicating potential applications in the fields of materials science and engineering (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Synthesis Methodologies
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, closely related to the queried compound, was successfully synthesized via a polyphosphoric acid condensation route, showcasing a high-yield and straightforward method for producing such derivatives. This study illustrates the versatility and accessibility of synthesizing oxadiazole compounds, which could be applied to this compound and similar structures (Shimoga, Shin, & Kim, 2018).
Mechanism of Action
Target of Action
The primary target of [5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased concentration of acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific location in the body .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can affect various downstream effects such as muscle contraction, heart rate, and other functions regulated by the cholinergic system .
Pharmacokinetics
The compound has been predicted to have good oral bioavailability due to its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to migrate to the hydrophilic compartment as pH increases . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific location in the body. The compound has been observed to have remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s stability can be affected by pH and temperature . It remains stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress . Therefore, the compound’s action, efficacy, and stability can be influenced by the specific environmental conditions it is exposed to.
properties
IUPAC Name |
[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-7-1-3-8(4-2-7)15-6-10-13-9(5-12)14-16-10;/h1-4H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZSYJAONXRJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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